molecular formula C7H2F4O2 B042984 2,3,4,5-Tetrafluorobenzoic acid CAS No. 1201-31-6

2,3,4,5-Tetrafluorobenzoic acid

Cat. No. B042984
CAS RN: 1201-31-6
M. Wt: 194.08 g/mol
InChI Key: SFKRXQKJTIYUAG-UHFFFAOYSA-N
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Patent
US04578473

Procedure details

The starting materials for the present invention are known, or if new, may be prepared from known materials by known means. Thus, ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate is prepared as described in Belgian Pat. No. 899,399 or No. DE3318145. Alternatively, it may be prepared by a series of reactions starting from 2,3,4,5-tetrafluorobenzoic acid. The sodium salt of 2,3,4,5-tetrafluorobenzoic acid is reacted with oxalyl chloride and the product condensed with diethyl malonate in the presence of magnesium turnings to afford after hydrolysis 2,3,4,5-tetrafluorobenzoylacetic acid, ethyl ester. This compound is, in turn, treated with triethylorthoformate and acetic anhydride, followed by cyclopropylamine to afford 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino acrylic acid, ethyl ester, which is then ring closed to give the desired starting material. The corresponding methyl ester is prepared using dimethylmalonate in the sequence described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=O.[Na].[C:15](Cl)(=O)C(Cl)=O.[C:21]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:22][C:23](OCC)=O.[Mg].[F:33][C:34]1[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[CH:44][C:35]=1[C:36]([CH2:38][C:39]([O:41][CH2:42][CH3:43])=[O:40])=[O:37].C(OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:68]1([NH2:71])[CH2:70][CH2:69]1>>[CH:68]1([N:71]2[C:2]3[C:3](=[CH:7][C:8]([F:13])=[C:9]([F:12])[C:10]=3[F:11])[C:4](=[O:6])[C:22]([C:21]([O:29][CH2:30][CH3:31])=[O:28])=[CH:23]2)[CH2:70][CH2:69]1.[F:33][C:34]1[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[CH:44][C:35]=1[C:36]([C:38](=[CH:15][NH:71][CH:68]1[CH2:70][CH2:69]1)[C:39]([O:41][CH2:42][CH3:43])=[O:40])=[O:37] |^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1F)F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
if new, may be prepared
CUSTOM
Type
CUSTOM
Details
Alternatively, it may be prepared by a series of reactions
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
Name
Type
product
Smiles
FC1=C(C(=O)C(C(=O)OCC)=CNC2CC2)C=C(C(=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.